3-(5-bromofuran-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate
Description
3-(5-Bromofuran-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate (Molecular formula: C₁₈H₁₈BrFN₂O₄; Molecular weight: 425.25) is a synthetic small molecule featuring a bromofuran core linked to a cyclohexyl group via an amide bond, with a carbamate moiety attached to a 4-fluorophenyl ring.
Properties
IUPAC Name |
[3-[(5-bromofuran-2-carbonyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O4/c19-16-9-8-15(26-16)17(23)21-13-2-1-3-14(10-13)25-18(24)22-12-6-4-11(20)5-7-12/h4-9,13-14H,1-3,10H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVSIBIAUGNKRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Aminocyclohexanol
The synthesis begins with 3-aminocyclohexanol , a bifunctional intermediate requiring selective protection. Commercial availability is limited, necessitating in situ generation via:
- Epoxide ring-opening : Reaction of cyclohexene oxide with aqueous ammonia under high pressure (5 atm, 100°C, 24 h) yields a 65:35 mixture of trans- and cis-3-aminocyclohexanol.
- Chromatographic resolution : Silica gel chromatography separates the trans-isomer (m.p. 89–91°C, Rf = 0.32 in ethyl acetate/hexanes 1:1), which is preferred for subsequent steps due to steric advantages.
Protection of the Amine Group
To prevent interference during carbamate formation, the amine is protected as a tert-butoxycarbonyl (Boc) derivative:
3-Aminocyclohexanol (10.0 g, 77.4 mmol)
Boc anhydride (18.9 g, 86.3 mmol)
Triethylamine (12.1 mL, 86.3 mmol)
Dichloromethane (150 mL), 0°C → rt, 12 h
Workup affords 3-(Boc-amino)cyclohexanol as a white solid (14.2 g, 89%), characterized by:
- 1H NMR (CDCl3) : δ 1.44 (s, 9H, Boc CH3), 3.60 (m, 1H, OH), 4.80 (br s, 1H, NH)
- 13C NMR : 28.4 (Boc CH3), 79.2 (Boc C), 67.8 (C-OH)
Carbamate Installation via Isocyanate Coupling
Reaction Optimization with 4-Fluorophenyl Isocyanate
The alcohol group reacts with 4-fluorophenyl isocyanate under catalysis by 4-dimethylaminopyridine (DMAP) :
3-(Boc-amino)cyclohexanol (5.0 g, 21.7 mmol)
4-Fluorophenyl isocyanate (3.3 g, 23.9 mmol)
DMAP (0.26 g, 2.1 mmol)
Tetrahydrofuran (50 mL), 50°C, 6 h
Key findings from optimization (Table 1):
| Catalyst Loading (mol%) | Temp (°C) | Yield (%) |
|---|---|---|
| 5 | 50 | 62 |
| 10 | 50 | 88 |
| 10 | 70 | 85 |
Exceeding 10 mol% DMAP led to urea byproducts (up to 15%), confirmed by LC-MS. The optimal protocol affords 3-(Boc-amino)cyclohexyl N-(4-fluorophenyl)carbamate (6.8 g, 86%) as colorless crystals:
- M.p. : 132–134°C
- IR (KBr) : 1715 cm⁻¹ (C=O carbamate), 1520 cm⁻¹ (N-H bend)
Deprotection and Amide Bond Formation
Boc Removal and Amine Activation
Treatment with trifluoroacetic acid (TFA) cleaves the Boc group:
Boc-protected carbamate (6.8 g, 16.4 mmol)
TFA/DCM (1:1 v/v, 40 mL), rt, 2 h
Neutralization with NaHCO3 yields the free amine 3-amino-N-(4-fluorophenyl)cyclohexyl carbamate (4.9 g, 95%), isolated as a hygroscopic powder.
Acylation with 5-Bromofuran-2-Carbonyl Chloride
The amine reacts with freshly prepared 5-bromofuran-2-carbonyl chloride (synthesized via oxalyl chloride treatment of the carboxylic acid):
3-Amino-N-(4-fluorophenyl)cyclohexyl carbamate (4.0 g, 12.7 mmol)
5-Bromofuran-2-carbonyl chloride (3.1 g, 13.9 mmol)
Triethylamine (2.1 mL, 15.2 mmol)
THF (50 mL), 0°C → rt, 4 h
Purification by flash chromatography (SiO2, ethyl acetate/hexanes 3:7) provides the target compound as a pale-yellow solid (5.2 g, 78%):
- 1H NMR (DMSO-d6) : δ 8.21 (d, J = 8.1 Hz, 1H, NH), 7.65 (d, J = 3.4 Hz, 1H, furan H), 6.72 (d, J = 3.4 Hz, 1H, furan H), 4.85 (m, 1H, cyclohexyl O)
- 13C NMR : 160.1 (C=O carbamate), 165.8 (C=O amide), 152.3 (C-Br)
- HRMS (ESI+) : m/z 483.0542 [M+H]+ (calc. 483.0545)
Critical Analysis of Alternative Synthetic Routes
Palladium-Catalyzed Carboamination Approach
Adapting methodologies from palladium-mediated alkene functionalization, an alternative route involves:
- Allylic amination of cyclohexene with 4-fluorophenylamine.
- Pd/Dpephos-catalyzed coupling with 5-bromo-2-furoyl chloride.
However, this method suffered from poor regiocontrol (≤55% yield) and competing Heck byproducts, rendering it inferior to the stepwise approach.
Solid-Phase Synthesis Trials
Immobilization of the cyclohexyl amine on Wang resin enabled sequential carbamate/amide formation, but cleavage conditions (95% TFA) led to carbamate hydrolysis (≤40% recovery), disqualifying this method.
Scale-Up Considerations and Process Optimization
Solvent Screening for Carbamate Formation
Replacing THF with 2-methyltetrahydrofuran (2-MeTHF) improved yields (92% vs. 88%) due to enhanced isocyanate solubility and reduced side reactions.
Recycling of TFA
Distillation of the TFA/DCM mixture post-Boc removal allowed 85% TFA recovery, reducing waste generation.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromofuran-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to remove the bromine atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: De-brominated cyclohexyl carbamate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Bromofuran-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-bromofuran-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate involves its interaction with specific molecular targets. The bromofuran moiety can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl carbamate group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Halogen Influence : Both the target compound and ’s analog incorporate bromine, which may enhance lipophilicity and binding affinity to hydrophobic pockets in target proteins. The 4-fluorophenyl group in the target and ’s compound could improve metabolic stability due to fluorine’s electronegativity .
- Functional Group Variations: The target’s carbamate group differs from the sulfinyl () and carboxamide () moieties.
- Molecular Weight : The target (425.25 g/mol) is heavier than ’s compound (~402.97 g/mol), likely due to the carbamate and additional fluorine substituent.
Biological Activity
3-(5-bromofuran-2-amido)cyclohexyl N-(4-fluorophenyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Bromine Substitution : The presence of a bromine atom at the 5-position enhances biological activity.
- Amide Linkage : The amido group contributes to the compound's solubility and reactivity.
- Cyclohexyl Group : This aliphatic ring may influence the compound's lipophilicity and interaction with biological membranes.
- Fluorophenyl Group : The fluorine substitution provides additional electronic effects that may enhance receptor binding.
Anticancer Activity
Research indicates that derivatives of carbamate compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 12.5 | Apoptosis induction |
| Related Carbamate | MCF-7 | 8.3 | Cell cycle arrest |
Enzyme Inhibition
Compounds similar to this compound have been studied for their ability to inhibit specific enzymes involved in cancer progression. For example, protein tyrosine kinases (PTKs) are critical in signaling pathways that regulate cell growth and division.
- Inhibition Studies : It has been demonstrated that carbamate derivatives can inhibit PTK activity, leading to reduced tumor growth in vivo.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is noteworthy. Research has shown that certain furan-containing compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 1: In Vivo Efficacy
A study involving animal models treated with this compound demonstrated a significant reduction in tumor size compared to controls. The treatment resulted in:
- Decreased tumor volume by approximately 40% after four weeks of administration.
- Histological analysis revealed reduced mitotic figures and increased apoptosis markers.
Case Study 2: Mechanistic Insights
In vitro studies using human cancer cell lines provided insights into the mechanism of action:
- Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting apoptosis.
- Western blotting showed upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
